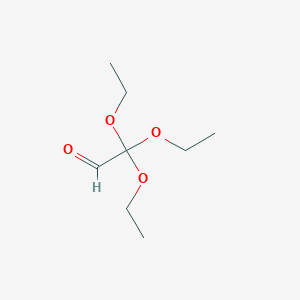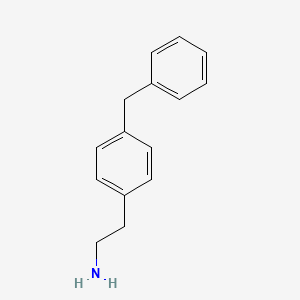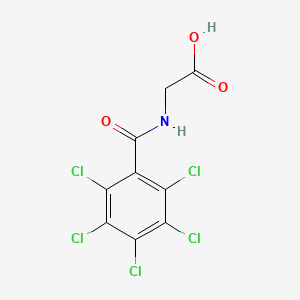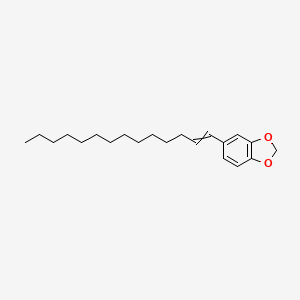
magnesium;methoxybenzene;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Magnesium methoxybenzene iodide can be synthesized through a Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
Methoxybenzene+Magnesium+Iodine→Magnesium methoxybenzene iodide
Preparation of Grignard Reagent: The reaction begins with the preparation of the Grignard reagent. Magnesium metal is reacted with methoxybenzene in the presence of anhydrous diethyl ether. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface.
Formation of Magnesium Methoxybenzene Iodide: The Grignard reagent formed in the first step is then reacted with iodine to produce magnesium methoxybenzene iodide.
Industrial Production Methods
In an industrial setting, the production of magnesium methoxybenzene iodide follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix magnesium metal with methoxybenzene and iodine.
- Maintaining an inert atmosphere to prevent unwanted side reactions.
- Controlling the reaction temperature to optimize yield and purity.
化学反応の分析
Types of Reactions
Magnesium methoxybenzene iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler organic compounds.
Substitution: The iodide group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used to substitute the iodide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of methoxybenzoic acid.
Reduction: May produce methoxybenzene.
Substitution: Results in various substituted methoxybenzene derivatives.
科学的研究の応用
Magnesium methoxybenzene iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism by which magnesium methoxybenzene iodide exerts its effects involves the following steps:
Formation of Reactive Intermediates: The compound forms reactive intermediates, such as carbanions, which are highly nucleophilic.
Nucleophilic Attack: These intermediates can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Stabilization: The magnesium ion helps stabilize the reactive intermediates, facilitating the reaction process.
類似化合物との比較
Magnesium methoxybenzene iodide can be compared with other similar compounds, such as:
Magnesium Bromide Methoxybenzene: Similar in structure but contains bromide instead of iodide. It has different reactivity and selectivity in chemical reactions.
Magnesium Chloride Methoxybenzene: Contains chloride instead of iodide, leading to variations in reaction conditions and products.
Magnesium Fluoride Methoxybenzene:
Conclusion
Magnesium methoxybenzene iodide is a versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and catalysis. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
特性
CAS番号 |
112219-63-3 |
|---|---|
分子式 |
C7H7IMgO |
分子量 |
258.34 g/mol |
IUPAC名 |
magnesium;methoxybenzene;iodide |
InChI |
InChI=1S/C7H7O.HI.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FDFHXWXTVLQILB-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=[C-]C=C1.[Mg+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)



![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)



acetyl chloride](/img/structure/B14318461.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
